Cas no 5668-07-5 (5.α.-androstan-11.β.-ol, 17.β.-amino-)

5.α.-androstan-11.β.-ol, 17.β.-amino- structure
5668-07-5 structure
Product Name:5.α.-androstan-11.β.-ol, 17.β.-amino-
Numero CAS:5668-07-5
MF:C19H33NO
MW:291.471425771713
CID:1602724
PubChem ID:247022
Update Time:2025-04-21

5.α.-androstan-11.β.-ol, 17.β.-amino- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5.α.-androstan-11.β.-ol, 17.β.-amino-
    • NSC92345
    • 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl acetate(non-preferred name)
    • AC1L63P2
    • 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (non-preferred name)
    • AR-1C0058
    • AC1Q62FU
    • NSC92345; 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl acetate(non-preferred name); AC1L63P2; 10,13-dimethyl-17-(prop-2-en-1-yl)-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (non-preferred name); AR-1C0058; AC1Q62FU;
    • (5R,8S,9S,10S,11S,13S,14S,17S)-17-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-11-ol
    • 17-Amino-5alpha-androstan-11-ol
    • 17-Aminoandrostan-11-ol
    • NSC-60795
    • 5668-07-5
    • Androstan-11-ol, 17-amino-, (5alpha,11beta,17beta)-
    • CHEBI:79858
    • Q27148996
    • Androstan-11-ol, (5.alpha.,11.beta.,17.beta.)-
    • 17beta-Amino-5alpha-androstan-11beta-ol
    • NSC60795
    • DTXSID50972127
    • 17-AMINO-5.ALPHA.-ANDROSTAN-11-OL
    • 17-.beta.-Amino-5-.alpha.-androstan-11-.beta.-ol
    • 5.alpha.-Androstan-11.beta.-ol, 17.beta.-amino-
    • 8J841HG5LR
    • 17.beta.-Amino-5.alpha.-androstan-11.beta.-ol
    • Androstan-11-ol, 17-amino-, (5.alpha.,11.beta.,17.beta.)-
    • 5alpha-Androstan-11beta-ol, 17beta-amino-
    • 5alpha-Androstan-11-ol, 17-amino-
    • 5.ALPHA.-ANDROSTAN-11-OL, 17-AMINO-
    • UNII-8J841HG5LR
    • Inchi: 1S/C19H33NO/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(20)19(14,2)11-15(21)17(13)18/h12-17,21H,3-11,20H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1
    • Chiave InChI: OMKYOYBEVIPBMI-YISWTCPOSA-N
    • Sorrisi: O[C@H]1C[C@]2(C)[C@H](CC[C@H]2[C@@H]2CC[C@H]3CCCC[C@]3(C)[C@H]21)N

Proprietà calcolate

  • Massa esatta: 291.25639
  • Massa monoisotopica: 291.256215
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 0
  • Complessità: 424
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2
  • XLogP3: 4.5

Proprietà sperimentali

  • Densità: 1.045
  • Punto di ebollizione: 402.8°C at 760 mmHg
  • Punto di infiammabilità: 197.4°C
  • Indice di rifrazione: 1.536
  • PSA: 46.25
  • LogP: 4.41760
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd